3-(4-Amino-2-nitrophenyl)propanoic acid hydrochloride
Description
3-(4-Amino-2-nitrophenyl)propanoic acid hydrochloride (CAS 2757730-30-4) is a nitro-substituted aromatic amino acid derivative with the molecular formula C₉H₁₁ClN₂O₄ and a molecular weight of 246.65 g/mol . The compound features a propanoic acid backbone linked to a phenyl ring substituted with an amino group at position 4 and a nitro group at position 2. It is stored under dry, cool conditions (2–8°C) and exhibits hazards including acute toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335) .
Properties
IUPAC Name |
3-(4-amino-2-nitrophenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4.ClH/c10-7-3-1-6(2-4-9(12)13)8(5-7)11(14)15;/h1,3,5H,2,4,10H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYYUGCCSFQRRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])CCC(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 3-(4-Chloro-2-nitrophenyl)acrylic Acid
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Reagents : 4-Chloro-2-nitrobenzaldehyde, malonic acid, pyridine.
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Conditions : Reflux in ethanol/water (1:1) with catalytic pyridine for 6–8 hours.
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Mechanism : The Doebner modification of the Knoevenagel condensation forms the α,β-unsaturated acid.
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Yield : ~85% (based on analogous cinnamic acid syntheses)1.
Step 2: Hydrogenation to 3-(4-Chloro-2-nitrophenyl)propanoic Acid
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Reagents : H₂ (1 atm), 10% Pd/C catalyst.
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Conditions : Stirred in methanol at 25°C for 12 hours.
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Yield : ~90%2.
Step 3: Chlorine-to-Amine Substitution
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Reagents : Ammonium hydroxide (28% NH₃), CuI, K₂CO₃.
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Conditions : Heated at 100°C in DMF for 24 hours (Ullmann-type coupling).
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Yield : ~70%3.
Step 4: Hydrochloride Salt Formation
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Reagents : Concentrated HCl.
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Conditions : Stirred in diethyl ether at 0°C for 1 hour.
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Yield : Quantitative[^16^].
Method 2: Michael Addition with Subsequent Hydrolysis
Step 1: Synthesis of Ethyl 3-(4-Nitro-2-aminophenyl)acrylate
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Reagents : 4-Nitro-2-aminostyrene, ethyl acrylate, triethylamine.
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Conditions : Reflux in THF for 8 hours.
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Mechanism : Nucleophilic addition of the amine to the α,β-unsaturated ester.
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Yield : ~65%4.
Step 2: Hydrolysis to Carboxylic Acid
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Reagents : 6M HCl.
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Conditions : Reflux for 6 hours.
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Yield : ~80%4.
Step 3: Selective Reduction of Nitro Group
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Reagents : H₂ (1 atm), Raney Ni catalyst.
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Conditions : Stirred in ethanol at 50°C for 5 hours.
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Yield : ~75%5.
Method 3: Direct Amination of Preformed Nitropropanoic Acid
Step 1: Synthesis of 3-(2,4-Dinitrophenyl)propanoic Acid
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Reagents : 2,4-Dinitrobenzaldehyde, malonic acid, piperidine.
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Conditions : Reflux in ethanol for 10 hours.
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Yield : ~70%6.
Step 2: Selective Reduction of 4-Nitro Group
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Reagents : SnCl₂·2H₂O, concentrated HCl.
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Conditions : Stirred in ethanol/water (3:1) at 70°C for 3 hours.
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Yield : ~60%2.
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Overall Yield |
|---|---|---|---|
| Method 1 | High regioselectivity; scalable | Requires Pd/C catalyst; multiple steps | ~53% |
| Method 2 | Mild conditions; avoids nitration | Low Michael addition yield | ~39% |
| Method 3 | Direct reduction step | Poor selectivity in dinitro reduction | ~42% |
Critical Reaction Parameters
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Nitration Control : Nitration of phenylpropanoic acid derivatives requires careful control to avoid over-nitration. Meta-directing effects of the nitro group complicate regioselectivity7.
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Amination Specificity : Ullmann-type couplings (Cu-catalyzed) provide better selectivity for chloro-to-amine substitutions compared to nucleophilic substitution3.
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Hydrogenation Efficiency : Rhodium catalysts (e.g., Rh/C) improve yields in unsaturated acid reductions compared to Pd/C2.
Scalability and Industrial Relevance
Method 1 is favored for large-scale production due to its reliance on commercially available 4-chloro-2-nitrobenzaldehyde and robust condensation/hydrogenation steps. However, Method 2’s avoidance of nitration simplifies purification and reduces hazardous waste.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in 3-(4-Amino-2-nitrophenyl)propanoic acid hydrochloride can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The amino group can undergo electrophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, where the amino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Oxidation: Potassium permanganate, hydrogen peroxide.
Major Products Formed:
Reduction: 3-(4-Amino-2-aminophenyl)propanoic acid hydrochloride.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: 3-(4-Nitroso-2-nitrophenyl)propanoic acid hydrochloride.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that 3-(4-Amino-2-nitrophenyl)propanoic acid hydrochloride exhibits promising anticancer properties. It has been tested against various cancer cell lines, showing significant growth inhibition. For instance, compounds derived from this acid have been evaluated for their efficacy against lung, breast, and prostate cancers. A study reported that derivatives of this compound demonstrated percent growth inhibitions (PGIs) exceeding 70% against multiple cancer lines, indicating its potential as a lead compound in anticancer drug development .
Antimicrobial Properties
The compound has also shown antibacterial and antifungal activities. In vitro studies have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans and Aspergillus niger. These properties suggest potential applications in developing new antimicrobial agents.
Biochemical Research Applications
Enzymatic Studies
3-(4-Amino-2-nitrophenyl)propanoic acid hydrochloride is utilized as a probe molecule to investigate enzymatic mechanisms. Its structural characteristics allow researchers to study enzyme-substrate interactions and the effects of modifications on enzyme activity. This application is crucial for understanding metabolic pathways and developing enzyme inhibitors.
Photocleavable Linkers
This compound serves as a photocleavable linker in solid-phase peptide synthesis. Its ability to undergo photochemical reactions makes it valuable in synthesizing peptides with specific functionalities, facilitating the study of protein interactions and dynamics.
Material Science Applications
Biocompatible Polymers
In materials science, 3-(4-Amino-2-nitrophenyl)propanoic acid hydrochloride is being explored as a building block for biocompatible polymers and hydrogels. These materials have potential applications in drug delivery systems and tissue engineering due to their favorable interaction with biological systems.
Data Table: Summary of Applications
Case Studies
-
Anticancer Compound Development
A recent study synthesized various derivatives of 3-(4-Amino-2-nitrophenyl)propanoic acid hydrochloride to evaluate their anticancer properties. The results showed that certain modifications led to increased potency against specific cancer types, highlighting the importance of structure-activity relationships in drug design. -
Enzymatic Mechanism Investigation
Researchers employed this compound in a series of experiments to elucidate the mechanisms of action of key enzymes involved in metabolic pathways. The findings contributed significantly to the understanding of enzyme kinetics and inhibition.
Mechanism of Action
The mechanism of action of 3-(4-Amino-2-nitrophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino and nitro groups can participate in various biochemical reactions, influencing enzyme activities and cellular processes. The compound may act as an inhibitor or activator of certain enzymes, depending on its structural modifications and the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Nitro/Amino Substitutions
3-(4-Hydroxy-3-nitrophenyl)propanoic Acid (CAS 38196-09-7)
- Molecular Formula: C₉H₉NO₅
- Key Differences: Replaces the 4-amino group with a hydroxyl group and positions the nitro group at C3 instead of C2.
- Applications : Used in laboratory research, likely as a precursor for dyes or pharmaceuticals.
(S)-2-Amino-3-(4-nitrophenyl)propanoate Monohydrate
- Key Differences : Nitro group at C4 (vs. C2 in the target compound) and exists as a zwitterion with a hydrated crystal structure .
2-Amino-3-hydroxy-3-(4-nitrophenyl)propionic Acid Hydrochloride
Analogues with Alternative Functional Groups
(R)-2-Amino-3-(4-methoxyphenyl)propanoic Acid Hydrochloride (CAS 70601-63-7)
- Molecular Formula: C₁₀H₁₄ClNO₃
- Key Differences : Methoxy group replaces the nitro group; similarity score 0.82 to the target compound .
- Properties : Lower reactivity due to the electron-donating methoxy group; used in peptide synthesis.
Methyl 3-Amino-2-(4-chlorophenyl)propanoate Hydrochloride (CAS 1001180-63-7)
- Molecular Formula: C₁₀H₁₃Cl₂NO₂
- Key Differences : Ester group replaces the carboxylic acid; 4-chloro substitution instead of nitro.
Complex Pharmaceutical Derivatives
Ronacaleret Hydrochloride (CAS 702686-96-2)
- Molecular Formula: C₂₅H₃₁F₂NO₄·HCl
- Key Differences : Incorporates difluoro, indenyl, and hydroxypropoxy groups; molecular weight 484.00 g/mol .
- Applications: Developed for osteoporosis treatment; highlights the role of nitro/amino aryl groups in drug design .
(2S)-2-Amino-3-(4’-phenylpyrimidin-6’-yl)propanoic Acid Hydrochloride (122l)
Comparative Data Table
Key Findings and Implications
- Substituent Positioning: The 2-nitro/4-amino configuration in the target compound may enhance electrophilic reactivity compared to analogues with nitro groups at C3 or C4 .
- Functional Group Impact: Carboxylic acid derivatives (e.g., the target compound) exhibit higher solubility in polar solvents than ester analogues (e.g., methyl 3-amino-2-(4-chlorophenyl)propanoate) .
- Hazard Profile: The target compound’s respiratory and dermal hazards (H335/H315) are more severe than those of non-nitro analogues like 3-(4-hydroxyphenyl)propanoic acid .
Biological Activity
3-(4-Amino-2-nitrophenyl)propanoic acid hydrochloride, also known as (S)-2-amino-3-(4-nitrophenyl)propanoic acid hydrochloride, is a compound that has garnered attention for its diverse biological activities. This article explores the compound's antibacterial, antifungal, anticancer, and antioxidant properties, supported by research findings and case studies.
Antibacterial Activity
The antibacterial efficacy of 3-(4-amino-2-nitrophenyl)propanoic acid hydrochloride has been evaluated against various pathogenic strains. Notably, it exhibits significant activity against multidrug-resistant bacteria.
Table 1: Antibacterial Activity of 3-(4-Amino-2-nitrophenyl)propanoic Acid Hydrochloride
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant Staphylococcus aureus | 16 µg/mL |
| Vancomycin-resistant Enterococcus faecalis | >64 µg/mL |
| Escherichia coli | 32 µg/mL |
| Klebsiella pneumoniae | 64 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Research indicates that the compound's nitro group plays a crucial role in its antibacterial activity, enhancing its interaction with bacterial cell walls and membranes .
Antifungal Activity
In addition to its antibacterial properties, this compound has demonstrated antifungal effects against various fungal pathogens. The efficacy was particularly noted against drug-resistant strains.
Table 2: Antifungal Activity of 3-(4-Amino-2-nitrophenyl)propanoic Acid Hydrochloride
| Fungal Strain | MIC |
|---|---|
| Candida auris | 64 µg/mL |
| Candida albicans | 32 µg/mL |
These findings suggest that the compound could be a valuable candidate in the development of new antifungal agents, especially in light of rising antifungal resistance .
Anticancer Activity
The anticancer potential of 3-(4-amino-2-nitrophenyl)propanoic acid hydrochloride has been explored in various studies. It has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in several cancer cell lines.
Case Study: A549 Non-Small Cell Lung Cancer Cells
In vitro studies on A549 cells revealed that this compound reduced cell viability by approximately 50% at concentrations ranging from 10 to 20 µM. Additionally, it demonstrated a significant ability to suppress cell migration, indicating potential for metastatic inhibition .
Table 3: Anticancer Activity of 3-(4-Amino-2-nitrophenyl)propanoic Acid Hydrochloride
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 15 |
| MCF-7 (Breast Cancer) | 12 |
The mechanism of action appears to involve the modulation of key signaling pathways associated with cancer progression, including apoptosis and angiogenesis .
Antioxidant Properties
The antioxidant capacity of this compound has been assessed using various assays, including the DPPH radical scavenging assay. Results indicate that it possesses significant antioxidant activity comparable to standard antioxidants like ascorbic acid.
Table 4: Antioxidant Activity of 3-(4-Amino-2-nitrophenyl)propanoic Acid Hydrochloride
| Assay Type | Result |
|---|---|
| DPPH Scavenging Assay | IC50 = 25 µM |
| Ferric Reducing Antioxidant Power | Comparable to Ascorbic Acid |
These antioxidant properties suggest potential applications in protecting against oxidative stress-related diseases .
Q & A
Q. What are the key steps in synthesizing 3-(4-amino-2-nitrophenyl)propanoic acid hydrochloride, and what challenges arise during purification?
Methodological Answer: Synthesis typically involves:
Nitration and Reduction : Introduction of the nitro group to the phenyl ring followed by reduction to an amine (e.g., catalytic hydrogenation or Fe/HCl) .
Propanoic Acid Backbone Formation : Coupling the nitro/aminophenyl group to a propanoic acid derivative via palladium-catalyzed cross-coupling or nucleophilic substitution .
Hydrochloride Salt Formation : Treatment with HCl gas or concentrated HCl in a dry solvent (e.g., ethanol) to precipitate the hydrochloride salt .
Q. Purification Challenges :
Q. How is the structural identity of 3-(4-amino-2-nitrophenyl)propanoic acid hydrochloride confirmed?
Methodological Answer: A multi-technique approach is used:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 6.8–7.5 ppm (aromatic protons), δ 2.5–3.2 ppm (propanoic acid CH₂), and δ 1.8–2.2 ppm (amine NH₃⁺) confirm the backbone .
- ¹³C NMR : Carboxylic acid carbonyl at ~175 ppm and aromatic carbons at 110–150 ppm .
- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 246.65 (C₉H₁₁ClN₂O₄) with fragmentation patterns matching the nitro-amine transition .
- FTIR : Bands at 1700–1720 cm⁻¹ (C=O stretch) and 1530–1560 cm⁻¹ (NO₂ asymmetric stretch) .
Advanced Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound, particularly between theoretical and observed NMR shifts?
Methodological Answer: Discrepancies often arise from:
- Tautomerism or Rotamer Effects : The nitro and amine groups may cause dynamic rotational isomerism. Use variable-temperature NMR (VT-NMR) to stabilize conformers and assign peaks accurately .
- Solvent Artifacts : Polar solvents (DMSO-d₆) can shift NH₃⁺ protons. Compare spectra in CDCl₃ vs. DMSO-d₆ and cross-reference with computational models (DFT calculations) .
- Impurity Interference : Trace solvents (e.g., residual EtOAc) may overlap with aromatic signals. Validate purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
Q. What strategies optimize the compound’s stability in aqueous buffers for biological assays?
Methodological Answer:
- pH Control : Maintain pH 4–6 to prevent deprotonation of the carboxylic acid and amine groups, which destabilizes the hydrochloride salt .
- Lyophilization : Store as a lyophilized powder at 2–8°C, reconstituted in degassed PBS immediately before use to minimize hydrolysis .
- Antioxidants : Add 0.1% ascorbic acid to buffers to prevent nitro-group reduction under light or oxidative conditions .
Q. How do structural modifications (e.g., halogen substitution) impact its receptor-binding affinity?
Methodological Answer:
- Halogen Introduction : Replace the nitro group with Cl/Br (via Sandmeyer reaction) to study steric/electronic effects.
- Propanoic Acid Chain Length : Shortening to acetic acid decreases solubility but increases logP, enhancing blood-brain barrier penetration in rodent models .
Q. What analytical methods validate the compound’s purity and quantify trace impurities?
Methodological Answer:
- HPLC-DAD/MS : Use a C18 column with a 10–90% MeCN gradient (0.1% formic acid) to separate impurities (<0.1% threshold). MS/MS identifies nitro-reduced byproducts (m/z 212.1) .
- Elemental Analysis : Match experimental C/H/N/Cl ratios to theoretical values (C: 43.83%, H: 4.50%, N: 11.36%, Cl: 14.38%) .
- Karl Fischer Titration : Quantify residual water (<1% w/w) to confirm anhydrous storage efficacy .
Q. How can computational modeling predict its metabolic pathways in vivo?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict oxidation sites .
- MD Simulations : Simulate hydrolysis of the hydrochloride salt in physiological buffers (AMBER force field) to estimate half-life .
- ADMET Predictors : Tools like Schrödinger’s QikProp estimate bioavailability (%F < 50% due to high polarity) and toxicity (AMES test negative for mutagenicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
